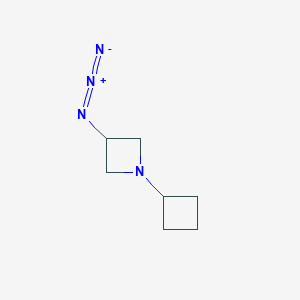
2-(3-aminoazetidin-1-yl)-N-(butan-2-yl)acetamide
Vue d'ensemble
Description
2-(3-Aminoazetidin-1-yl)-N-(butan-2-yl)acetamide, also known as 2-ABA, is an organic compound that has been studied extensively in the scientific community due to its unique properties. It is an amide derivative of an amino acid and is a versatile compound that can be used in a wide range of applications.
Applications De Recherche Scientifique
Antibacterial and Antifungal Agents
Enhanced Antibacterial Activity
Studies on monocyclic β-lactam antibiotics revealed that compounds with specific substituents, including variations close to the core structure of 2-(3-aminoazetidin-1-yl)-N-(butan-2-yl)acetamide, exhibited strong activity against a variety of Gram-negative bacteria, including β-lactamase-producing strains. Derivatives with fluoromethyl and carbamoyloxymethyl moieties, in particular, showed increased antibacterial effectiveness (Yoshida et al., 1986).
Antifungal and Antibacterial Potency
A series of 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide-based azetidinone derivatives demonstrated potent antibacterial and antifungal activities. Specifically, a compound with a p-dimethylaminophenyl group on the azetidinone ring attached to the N-atom of the acetamido group on 3-methyl-1H-quinoxaline-2-one was notably effective against various bacterial and fungal strains (Kumar et al., 2013).
Synthesis and Structural Analysis
Structural Studies
Crystal structure analyses of compounds related to 2-(3-aminoazetidin-1-yl)-N-(butan-2-yl)acetamide, such as N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide, provided insights into their conformation and potential interaction mechanisms with biological targets. The molecules exhibited folded conformations, which may influence their biological activities (Subasri et al., 2017).
Innovative Synthesis Approaches
Research on the synthesis of functionalized N-[4-(2-oxoazetidin-1-yl)but-1-enyl]acetamides, which are structurally related to the compound of interest, highlighted a two-step approach involving rhodium-catalysed hydroformylation. This method underscores the chemical flexibility and potential for creating diverse derivatives with varied biological activities (Dekeukeleire et al., 2010).
Propriétés
IUPAC Name |
2-(3-aminoazetidin-1-yl)-N-butan-2-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O/c1-3-7(2)11-9(13)6-12-4-8(10)5-12/h7-8H,3-6,10H2,1-2H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQLXTTUREYPCNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CN1CC(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-aminoazetidin-1-yl)-N-(butan-2-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[(1-Hydroxycyclopentyl)methyl]amino}acetamide](/img/structure/B1489054.png)
![1-{[(Cyclopropylmethyl)amino]methyl}cyclopentan-1-ol](/img/structure/B1489055.png)

![4-Chloro-6-[4-(methoxymethyl)piperidin-1-yl]pyrimidine](/img/structure/B1489061.png)
![1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclopentan-1-ol](/img/structure/B1489062.png)








